2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide is a heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a dioxo moiety. Key structural elements include:
- A 3-chloro-4-fluorophenyl substituent at position 5 of the pyrrolotriazole ring, introducing halogenated aromatic character.
- A 4-methoxyphenylacetamide group at position 2, contributing electron-donating methoxy functionality.
- The 4,6-dioxo groups, which may enhance hydrogen-bonding interactions and influence solubility.
Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O4/c1-30-12-5-2-10(3-6-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-4-7-14(21)13(20)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZLDFGOINJPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole core and subsequent functionalization. The synthetic route typically starts with the preparation of the key intermediates, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, resulting in new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core is known to bind to certain biological molecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Differences :
- Unlike thiazole derivatives in , which exhibit planar conformations except for a perpendicular fluorophenyl group, the target compound’s fused triazole may enforce rigidity, affecting crystallinity and packing .
Substituent Effects on Physicochemical Properties
Halogen vs. Methoxy Groups :
- Chloro vs. Fluoro : In isostructural thiazole derivatives (e.g., compounds 4 and 5 in ), replacing chlorine with fluorine at the 4-position reduces steric bulk, improving solubility while maintaining similar crystallinity (triclinic, P 1 symmetry).
- Methoxyphenyl : Electron-donating methoxy groups in analogues like compound 8 enhance solubility in polar solvents compared to halogenated counterparts. This aligns with the target compound’s methoxyphenylacetamide tail, which likely improves aqueous compatibility.
Table 1: Substituent Impact on Properties
Spectroscopic Characterization
NMR Analysis :
- In triazole-containing compounds (e.g., AP-PROTAC-1 ), acetamide protons resonate near δ 2.5–3.5 ppm, while aromatic protons of methoxyphenyl groups appear at δ 6.8–7.2 ppm. The target compound’s NMR profile is expected to mirror this, with distinct shifts for the 3-chloro-4-fluorophenyl group (δ 7.3–7.6 ppm) .
- Comparative NMR studies of Rapa analogues reveal that substituent changes in regions analogous to the target’s pyrrolotriazole core (e.g., dioxo groups) significantly alter chemical shifts in δ 29–44 ppm ranges, suggesting similar sensitivity in the target compound.
Crystallography :
- Thiazole derivatives in were analyzed using SHELXL and WinGX , revealing triclinic packing with two independent molecules per unit cell. The target compound’s crystallinity may follow this trend, though its fused triazole core could reduce conformational flexibility compared to thiazole-pyrazoles .
Reactivity and Functionalization
- The 3-chloro-4-fluorophenyl group may undergo Suzuki coupling, as seen in pyrimidine analogues , enabling further derivatization.
Biological Activity
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests diverse biological activities that merit detailed exploration.
Chemical Structure
The molecular formula of the compound is , and it features a pyrrolotriazole core linked to a chloro-fluorophenyl moiety and an acetamide group. The presence of halogens and functional groups may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Tyrosinase Inhibition : The incorporation of the 3-chloro-4-fluorophenyl moiety has been shown to enhance the inhibitory action against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Studies suggest that this structural feature improves binding affinity to the enzyme's active site, making it a candidate for skin whitening agents or treatments for hyperpigmentation disorders .
- Antitumor Activity : Compounds related to this structure have demonstrated potential antitumor effects in various cancer models. For instance, derivatives with similar triazole frameworks have been tested for their ability to inhibit tumor growth in xenograft models, showing promising results in inducing apoptosis and inhibiting cell proliferation .
Case Studies
Several studies have highlighted the biological efficacy of compounds with similar backbones:
- Tyrosinase Inhibition Study :
- Antitumor Efficacy Evaluation :
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Activity Type | IC50 (nM) | Tumor Regression (%) | Reference |
|---|---|---|---|---|
| C338-0582 | Tyrosinase Inhibition | 12 | N/A | |
| C338-0575 | MDM2 Inhibition | 6.4 | 100 | |
| C338-0580 | Antitumor Activity | <10 | 86 |
The proposed mechanism of action for this compound involves:
- Enzyme Binding : The triazole ring system likely facilitates interaction with enzyme targets such as tyrosinase and MDM2 through hydrogen bonding and π-stacking interactions.
- Cell Cycle Arrest : Evidence suggests that related compounds induce cell cycle arrest in cancer cells by modulating p53 pathways.
Q & A
Basic: What are the key steps in synthesizing this compound, and how is purity ensured?
The synthesis involves three critical stages:
Core formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors to construct the pyrrolo[3,4-d]triazole scaffold .
Functionalization : Nucleophilic aromatic substitution (SNAr) to introduce halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) .
Acetamide coupling : Acylation with acetic anhydride derivatives under reflux in methanol or acetonitrile .
Purity control : Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) and LC-MS validate purity (>95%) and molecular weight .
Advanced: How can reaction conditions be optimized to minimize side products during cyclization?
Side products (e.g., over-oxidized triazoles) arise from competing reactions. Mitigation strategies include:
- Catalyst selection : Use of mild Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Temperature control : Maintaining 60–80°C to balance reaction kinetics and thermal stability .
- Solvent polarity : Polar aprotic solvents (DMF or DMSO) enhance cyclization efficiency by stabilizing transition states .
Validation : Monitor reaction progress via TLC (silica gel, UV-active spots) and adjust conditions iteratively .
Basic: What spectroscopic techniques are used for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., amide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O at 1650–1750 cm⁻¹) and triazole ring vibrations (1520–1600 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry of the fused pyrrolo-triazole system .
Advanced: How to resolve contradictions in NMR data for stereoisomers?
Stereochemical ambiguity in the pyrrolo-triazole system can lead to overlapping signals. Solutions:
- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .
- COSY/NOESY : Maps through-space interactions to distinguish axial vs. equatorial substituents .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison .
Basic: What in vitro assays evaluate biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Cell viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) to screen cytotoxicity .
- Binding affinity : Surface plasmon resonance (SPR) quantifies target protein interactions .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Discrepancies often stem from poor pharmacokinetics (PK). Strategies:
- Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoformulation improve bioavailability .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methoxy group demethylation) .
- SAR studies : Modify substituents (e.g., replacing 4-methoxyphenyl with sulfonamide) to enhance target engagement .
Basic: How are physical properties like solubility and melting point determined?
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .
- Melting point : Differential scanning calorimetry (DSC) at 10°C/min heating rate .
- LogP : Reverse-phase HPLC correlates with octanol-water partitioning .
Advanced: How do halogen substituents influence reactivity and bioactivity?
- Electron-withdrawing effects : Chloro/fluoro groups enhance electrophilicity, improving SNAr reactivity .
- Bioactivity : Fluorine increases membrane permeability; chlorine enhances target binding via halogen bonding (e.g., kinase ATP pockets) .
- Comparative data : Bromine analogs show higher cytotoxicity but lower solubility (see table below) :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 4-F | 12.3 | 2.1 |
| 3-Cl-4-F | 8.7 | 2.5 |
| 4-Br | 6.2 | 3.0 |
Basic: What computational tools predict molecular interactions?
- Docking : AutoDock Vina models binding poses with target proteins (e.g., EGFR kinase) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : MOE descriptors correlate structural features (e.g., polar surface area) with activity .
Advanced: How to design SAR studies for optimizing pharmacokinetic profiles?
- Scaffold hopping : Replace pyrrolo-triazole with indole or pyrazolo-triazole cores to modulate metabolism .
- Pro-drug strategies : Esterify the acetamide group to enhance absorption, with enzymatic hydrolysis in vivo .
- Metabolite identification : LC-HRMS tracks Phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
